molecular formula C20H14N2O2 B2665276 N,3-diphenyl-2,1-benzoxazole-5-carboxamide CAS No. 887349-24-8

N,3-diphenyl-2,1-benzoxazole-5-carboxamide

Cat. No.: B2665276
CAS No.: 887349-24-8
M. Wt: 314.344
InChI Key: HXDYFYMTMBIZIB-UHFFFAOYSA-N
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Description

N,3-diphenyl-2,1-benzoxazole-5-carboxamide is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are bicyclic structures consisting of a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3-diphenyl-2,1-benzoxazole-5-carboxamide typically involves the condensation of 2-aminophenol with an appropriate aldehyde or carboxylic acid derivative. One common method is the reaction of 2-aminophenol with benzaldehyde under acidic conditions to form the benzoxazole ring. This reaction can be catalyzed by various catalysts, including metal catalysts, nanocatalysts, and ionic liquid catalysts .

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs solvent-free conditions and recyclable catalysts to enhance yield and reduce environmental impact. For example, the use of pent-ethylene diammonium pentachloro bismuth catalyst at room temperature has been reported to produce benzoxazole derivatives in good yield .

Chemical Reactions Analysis

Types of Reactions

N,3-diphenyl-2,1-benzoxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazole derivatives .

Scientific Research Applications

N,3-diphenyl-2,1-benzoxazole-5-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N,3-diphenyl-2,1-benzoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting or activating their functions. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: The parent compound with a simpler structure.

    2-Phenylbenzoxazole: A derivative with a phenyl group at the 2-position.

    5-Phenylbenzoxazole: A derivative with a phenyl group at the 5-position.

Uniqueness

N,3-diphenyl-2,1-benzoxazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its dual phenyl groups and carboxamide functionality contribute to its versatility in various applications .

Properties

IUPAC Name

N,3-diphenyl-2,1-benzoxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O2/c23-20(21-16-9-5-2-6-10-16)15-11-12-18-17(13-15)19(24-22-18)14-7-3-1-4-8-14/h1-13H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXDYFYMTMBIZIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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